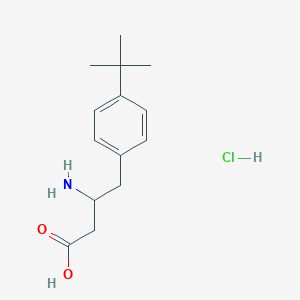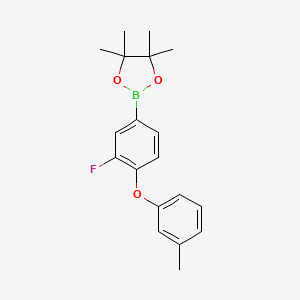![molecular formula C19H21N5O3S B15155424 N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)
N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a combination of triazole, furan, and carbamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Carbamoyl Group: The 3,5-dimethylphenyl isocyanate can be reacted with the triazole derivative to form the carbamoyl linkage.
Introduction of the Sulfanyl Group: This step involves the reaction of the carbamoyl-triazole intermediate with a suitable thiol compound.
Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the sulfanyl-triazole intermediate with furan-2-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various alkyl or aryl groups onto the triazole ring.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Anti-inflammatory Properties: Investigation into its anti-inflammatory effects.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
作用機序
The mechanism of action of N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and carbamoyl group are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
- N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}benzene-2-carboxamide
Uniqueness
The presence of the furan ring in N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different aromatic rings.
特性
分子式 |
C19H21N5O3S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
N-[[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-14(8-12)21-17(25)11-28-19-23-22-16(24(19)3)10-20-18(26)15-5-4-6-27-15/h4-9H,10-11H2,1-3H3,(H,20,26)(H,21,25) |
InChIキー |
WLRQREXRZZLTGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15155346.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)

![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

